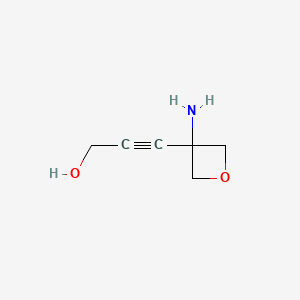
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . This compound features an oxetane ring, an amino group, and a propynyl alcohol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol typically involves the reaction of oxetane derivatives with propargyl alcohol under specific conditions. One common method includes the use of palladium acetate, triphenylphosphine, and copper (I) iodide as catalysts in a degassed solution of aryl halide, alkyne, triethylamine, and acetonitrile . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, alkenes, alkanes, and substituted amino compounds.
Scientific Research Applications
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in cycloaddition reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. The propynyl alcohol group can undergo nucleophilic addition reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(prop-2-yn-1-yl)oxetan-3-ol: Similar structure but lacks the amino group.
prop-2-yn-1-ol: Contains a propynyl alcohol group but lacks the oxetane ring and amino group.
3-Phenylprop-2-yn-1-ol: Contains a phenyl group instead of the oxetane ring.
Uniqueness
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol is unique due to the presence of the oxetane ring, amino group, and propynyl alcohol group in a single molecule. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(3-aminooxetan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H9NO2/c7-6(2-1-3-8)4-9-5-6/h8H,3-5,7H2 |
InChI Key |
YRQWDEHMBJJQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C#CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















